molecular formula C7H15NO2 B554690 (R)-2-Aminoheptanoic acid CAS No. 44902-01-4

(R)-2-Aminoheptanoic acid

Cat. No. B554690
CAS RN: 44902-01-4
M. Wt: 145.2 g/mol
InChI Key: RDFMDVXONNIGBC-ZCFIWIBFSA-N
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Description

Amino acids are the building blocks of proteins and play a crucial role in many biological processes . They are colorless, crystalline substances . More than 300 amino acids are found in nature but only 20 amino acids are standard and present in protein because they are coded by genes .


Molecular Structure Analysis

Amino acids have a central carbon atom (alpha carbon) to which an amino group, a carboxyl group, a hydrogen atom, and a variable group (R group) are attached . The R group varies among different amino acids and determines their properties.


Chemical Reactions Analysis

Amino acids can undergo a variety of chemical reactions, including peptide bond formation, where the carboxyl group of one amino acid reacts with the amino group of another, forming a peptide bond and releasing a molecule of water .


Physical And Chemical Properties Analysis

Amino acids are soluble in water, slightly soluble in alcohol, and insoluble in non-polar solvents like benzene and ether . They have high melting points, usually greater than 200°C . All amino acids (except glycine) are optically active .

Scientific Research Applications

  • Enzyme Inhibition and Mechanism of Action : (R)-2-Aminoheptanoic acid analogues have been studied for their ability to inhibit enzymes. For instance, 4-Aminohex-5-ynoic acid, an analogue, shows time-dependent, irreversible inhibition of bacterial glutamic acid decarboxylase. This inhibition is stereospecific and involves the generation of a reactive alkylating agent within the enzyme's active site (Jung, Metcalf, Lippert, & Casara, 1978).

  • Molecular Interactions and Binding Properties : Research on tissue-type plasminogen activator (tPA) kringle 2 domain has shown the importance of specific amino acid residues in stabilizing its interaction with omega-amino acid ligands, including 7-aminoheptanoic acid. This highlights the role of (R)-2-Aminoheptanoic acid in understanding protein-ligand interactions (de Serrano & Castellino, 1993).

  • Synthesis and Structural Importance : Studies have also focused on the synthesis of (R)-2-Aminoheptanoic acid derivatives and their structural roles in various molecules. For instance, they have been used as building blocks in the synthesis of biologically active compounds and in the study of unnatural amino acids for various applications (Viso et al., 2011).

  • Role in Biological Systems : In biological systems, (R)-2-Aminoheptanoic acid and its analogues play significant roles. For example, they have been used in the investigation of protein synthesis in Escherichia coli, demonstrating the potential for protein engineering (Kiick, Weberskirch, & Tirrell, 2001).

properties

IUPAC Name

(2R)-2-aminoheptanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO2/c1-2-3-4-5-6(8)7(9)10/h6H,2-5,8H2,1H3,(H,9,10)/t6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDFMDVXONNIGBC-ZCFIWIBFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC[C@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30415623
Record name (R)-2-Aminoheptanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30415623
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

145.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-2-Aminoheptanoic acid

CAS RN

44902-01-4
Record name (R)-2-Aminoheptanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30415623
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
H García-Ortega, C Lhardy, J Gracia-Mora… - Journal of Chemical …, 2022 - ACS Publications
Educational games have consistently proved that they are valuable didactic instruments, which can contribute to teaching and learning in an enjoyable background. In organic chemistry …
Number of citations: 5 pubs.acs.org

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